molecular formula C30H50O5 B1228239 Astramembrangenin

Astramembrangenin

Cat. No. B1228239
M. Wt: 490.7 g/mol
InChI Key: WENNXORDXYGDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Astramembrangenin is a natural product found in Astragalus pycnocephalus, Euphorbia glareosa, and other organisms with data available.

Scientific Research Applications

Astramembrangenin in Diabetic Nephropathy

Astragaloside IV (AS-IV), derived from Astragalus membranaceus, has shown potential in treating diabetic nephropathy (DN), a complication of diabetes mellitus. Studies reveal AS-IV's effectiveness in ameliorating renal injury caused by high glucose through anti-oxidative stress, anti-inflammatory, and anti-epithelial-mesenchymal transition effects. It also inhibits the Wnt/β-catenin signaling pathway (Wang et al., 2020).

This compound in Blood-Brain Barrier Integrity

Research has demonstrated that astragaloside IV, a component of Astragalus membranaceus, can significantly reduce the permeability of the blood-brain barrier in rats following cerebral ischemia-reperfusion. This effect is associated with the regulation of tight junctional proteins in endothelial cells, suggesting a protective role in brain injuries caused by ischemia/reperfusion (Qu et al., 2009).

Anti-Tumorigenic Potential

Astragalus saponins have shown anti-carcinogenic effects in human colon cancer cells, exhibiting growth inhibition and apoptosis. These findings suggest the potential use of astragalus components as chemotherapeutic agents in colon cancer treatment, possibly even in combination with other chemotherapy drugs to reduce their side effects (Tin et al., 2007).

Cardioprotective Effects

Astragaloside IV from Astragalus membranaceus plays a prominent role in cardiovascular diseases. It offers protection against ischemic and hypoxic myocardial cell injury, inhibits myocardial hypertrophy and fibrosis, and improves myocardial contractility and vascular endothelial function. These properties highlight its potential as a drug for cardiovascular disease treatment (Tan, Chen, & Li, 2020).

Melanogenesis Stimulation

Astragaloside IV enhances melanogenesis in human epidermal melanocytes via the AhR-dependent AKT/GSK-3β/β-Catenin pathway. This indicates its potential application in therapies for depigmented skin disorders, such as vitiligo (Liu, Xie, & Wu, 2020).

properties

IUPAC Name

15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENNXORDXYGDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84605-18-5
Record name (3β,6α,16β,24R)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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